Ethyl 3-chloro-4,5-dimethoxybenzoate
Description
Ethyl 3-chloro-4,5-dimethoxybenzoate is an aromatic ester characterized by a benzene ring substituted with a chlorine atom at the 3-position and methoxy groups at the 4- and 5-positions, esterified with an ethyl group. Its IUPAC name is this compound. For instance, derivatives with chloro and methoxy substituents are frequently explored for cytotoxic activity (e.g., benzylidene derivatives in ) or as pesticide precursors (e.g., ethyl 4,4'-dichlorobenzilate in ) . This compound’s reactivity and stability are influenced by the electron-withdrawing chlorine atom and electron-donating methoxy groups, making it a candidate for further functionalization in organic synthesis.
Properties
Molecular Formula |
C11H13ClO4 |
|---|---|
Molecular Weight |
244.67 g/mol |
IUPAC Name |
ethyl 3-chloro-4,5-dimethoxybenzoate |
InChI |
InChI=1S/C11H13ClO4/c1-4-16-11(13)7-5-8(12)10(15-3)9(6-7)14-2/h5-6H,4H2,1-3H3 |
InChI Key |
QMYDUQAJBRFHMO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C(=C1)Cl)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-chloro-4,5-dimethoxybenzoate can be synthesized through the esterification of 3-chloro-4,5-dimethoxybenzoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves refluxing the reactants to achieve the desired ester product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-chloro-4,5-dimethoxybenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Major Products
Nucleophilic Substitution: Formation of substituted benzoates.
Oxidation: Formation of 3-chloro-4,5-dimethoxybenzaldehyde or 3-chloro-4,5-dimethoxybenzoic acid.
Reduction: Formation of ethyl 3-chloro-4,5-dimethoxybenzyl alcohol.
Scientific Research Applications
Ethyl 3-chloro-4,5-dimethoxybenzoate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development due to its structural similarity to bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 3-chloro-4,5-dimethoxybenzoate depends on its interaction with specific molecular targets. For instance, its antimicrobial activity may involve the disruption of microbial cell membranes or inhibition of essential enzymes. The exact pathways and molecular targets can vary based on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
Ethyl 3-chloro-4,5-dimethoxybenzoate belongs to a class of substituted benzoate esters. Below is a comparative analysis of its structural analogs:
Physicochemical Properties
- Methoxy Groups : Increase lipophilicity and steric bulk, affecting membrane permeability.
- Ester Group : Facilitates hydrolysis to carboxylic acids, a trait exploited in prodrug design.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
